N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a dibenzofuran core with a sulfonamide group and a pyridinylmethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multi-step organic reactions. One common approach is:
Formation of the Dibenzofuran Core: This can be achieved through the cyclization of biphenyl derivatives under oxidative conditions.
Introduction of the Sulfonamide Group:
Attachment of the Pyridinylmethylphenyl Group: This is typically done through a nucleophilic substitution reaction where the pyridinylmethylphenyl group is introduced to the sulfonamide derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The dibenzofuran core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.
Substitution: The pyridinylmethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinylmethylphenyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares the pyridinyl group but has different substituents and lacks the dibenzofuran core.
Uniqueness: N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of a dibenzofuran core, sulfonamide group, and pyridinylmethylphenyl substituent. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C24H18N2O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C24H18N2O3S/c27-30(28,20-12-13-24-22(16-20)21-6-1-2-7-23(21)29-24)26-18-10-8-17(9-11-18)15-19-5-3-4-14-25-19/h1-14,16,26H,15H2 |
InChI Key |
UHFJHYQTSSQLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.